Product packaging for Trehalose 6,6'-dibehenate(Cat. No.:CAS No. 66758-35-8)

Trehalose 6,6'-dibehenate

Cat. No.: B1254617
CAS No.: 66758-35-8
M. Wt: 987.4 g/mol
InChI Key: ZLJJDBSDZSZVTF-LXOQPCSCSA-N
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Description

Contextualizing Trehalose (B1683222) Glycolipids in Immunomodulation

Trehalose glycolipids are a class of molecules found in the cell walls of mycobacteria, the group of bacteria that includes the causative agent of tuberculosis, Mycobacterium tuberculosis. wiley.comfrontiersin.org These naturally occurring glycolipids, particularly Trehalose-6,6'-dimycolate (TDM), also known as cord factor, are recognized by the immune system and can trigger a potent inflammatory response. wiley.comnih.gov This immunomodulatory capability has made them a subject of intense study for their potential to enhance the effectiveness of vaccines. wiley.comfrontiersin.org The immune system's recognition of these glycolipids is primarily mediated by C-type lectin receptors (CLRs) on the surface of immune cells. nih.govresearchgate.net

Trehalose-6,6'-dibehenate as a Synthetic Analog of Mycobacterial Cord Factor (TDM)

Trehalose-6,6'-dibehenate (TDB) is a synthetic, non-toxic analog of the natural mycobacterial cord factor, Trehalose-6,6'-dimycolate (TDM). invivogen.cominvivogen.comcreative-diagnostics.com TDM is a well-known immunostimulatory component of Mycobacterium tuberculosis, but its complexity and potential for toxicity have limited its direct use in clinical applications. TDB was developed to overcome these limitations. It mimics the essential structure of TDM required for immune activation but replaces the complex mycolic acids with simpler, saturated behenic acid chains. This structural simplification makes TDB more stable and less toxic while retaining the desired immunogenic properties of TDM.

The key to the immunomodulatory function of both TDM and TDB is their interaction with the macrophage-inducible C-type lectin (Mincle) receptor, a pattern recognition receptor expressed on myeloid cells. invivogen.comnih.govfrontiersin.org The binding of TDB to Mincle initiates a signaling cascade within the immune cell, leading to the production of various cytokines and chemokines that shape the adaptive immune response. invivogen.comnih.gov Specifically, this interaction triggers a signaling pathway involving Spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex, which is distinct from the pathways activated by Toll-like receptor (TLR) ligands. invivogen.comrupress.org

PropertyTrehalose-6,6'-dimycolate (TDM)Trehalose-6,6'-dibehenate (TDB)
Origin Natural, from Mycobacterium tuberculosis cell wall Synthetic invivogen.cominvivogen.com
Lipid Chains Complex mycolic acids (C60–C90) Simpler docosanoate (behenic acid) chains (C22:0)
Toxicity Potentially toxic rupress.orgReduced toxicity rupress.org
Primary Receptor Mincle (Macrophage-inducible C-type lectin) invivogen.comnih.govMincle (Macrophage-inducible C-type lectin) invivogen.cominvivogen.com
Signaling Pathway Syk-Card9 dependent rupress.orgSyk-Card9 dependent invivogen.comrupress.org
Primary Use Experimental adjuvant, research on mycobacterial pathogenesis nih.govrupress.orgVaccine adjuvant research, tool for studying Mincle signaling nih.gov

Overview of Research Trajectories and Significance

Research on Trehalose-6,6'-dibehenate has primarily focused on its potential as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. kyforabio.com When incorporated into liposomes, often with the cationic lipid dimethyldioctadecylammonium (B77308) (DDA), TDB has been shown to create a powerful adjuvant system known as CAF01. invivogen.comcreative-diagnostics.com This system effectively promotes both strong cellular (Th1 and Th17) and humoral (antibody) immune responses against various protein antigens. invivogen.comcreative-diagnostics.commedchemexpress.com

The ability of TDB to induce robust Th1 and Th17 responses is particularly significant for vaccines against intracellular pathogens like Mycobacterium tuberculosis. medchemexpress.complos.org The Th1 response is crucial for controlling infections by such pathogens, while the Th17 response is important for mucosal immunity and the formation of protective immune structures. nih.govplos.org

Furthermore, TDB serves as a critical tool for dissecting the molecular mechanisms of innate immune recognition and signaling. rupress.orgnih.gov Its well-defined chemical structure allows researchers to precisely study the interaction with the Mincle receptor and the subsequent downstream signaling events. nih.gov This research has not only advanced our understanding of how the immune system recognizes mycobacterial components but also provides a rational basis for the design of novel and effective vaccine adjuvants. rupress.orgfrontiersin.org Studies have also explored how modifications to the trehalose glycolipid structure, such as changing the ester linkage to an amide, can influence Mincle signaling and agonist activity. researchgate.net

Research AreaKey FindingsSignificance
Vaccine Adjuvant Development TDB, particularly in the CAF01 formulation with DDA, induces strong Th1/Th17 and antibody responses. invivogen.comcreative-diagnostics.commedchemexpress.comPotential for more effective vaccines against challenging pathogens like Mycobacterium tuberculosis. creative-diagnostics.complos.org
Mincle Receptor Signaling TDB is a specific ligand for the Mincle receptor, activating the Syk-Card9 signaling pathway. invivogen.cominvivogen.comrupress.orgProvides a model system to study innate immune recognition and signaling pathways. nih.gov
Immunomodulation TDB can modulate the phenotype and function of macrophages, promoting a pro-inflammatory M1-like state. nih.govPotential applications in immunotherapy, including cancer, by altering the tumor microenvironment. researchgate.net
Inflammasome Activation TDB can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β. nih.govmedchemexpress.comContributes to the adjuvant effect and the induction of Th17 responses. nih.govplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H106O13 B1254617 Trehalose 6,6'-dibehenate CAS No. 66758-35-8

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJDBSDZSZVTF-LXOQPCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457482
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66758-35-8
Record name Trehalose 6,6′-dibehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66758-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trehalose 6,6′-dibehenate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Synthesis and Structural Basis of Biological Activity

Methodologies for Trehalose-6,6'-dibehenate Synthesis

The synthesis of TDB is primarily achieved through chemical methods that allow for precise control over the final structure.

Chemical Synthesis: The most common approach for synthesizing TDB is the direct esterification of trehalose (B1683222) with behenic acid (docosanoic acid). To ensure that the esterification occurs specifically at the primary 6 and 6' hydroxyl groups of the trehalose molecule, a multi-step process is often employed:

Protection: The secondary hydroxyl groups (at positions 2, 2', 3, 3', 4, and 4') of trehalose are first protected using a reagent like trimethylsilyl (B98337) chloride. This step prevents them from reacting in the subsequent esterification stage.

Esterification: The protected trehalose is then reacted with behenic acid in the presence of a coupling agent. Common coupling systems include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 4-(dimethylamino)pyridinium (B8497252) p-toluenesulfonate (DPTS). mdpi.com

Deprotection: Once the behenic acid chains are attached at the 6 and 6' positions, the protecting groups on the secondary hydroxyls are removed to yield the final TDB product. mdpi.com

An alternative direct method involves reacting unprotected trehalose with a fatty acid using a uronium-based coupling agent like TBTU in pyridine, which can preferentially acylate the primary hydroxyl groups. researchgate.net Purification of the final product is typically accomplished using chromatographic techniques such as silica (B1680970) gel chromatography.

Enzymatic Synthesis: Enzymatic methods present a "greener" alternative to chemical synthesis, reducing the need for harsh reagents and solvents. However, these methods generally suffer from lower yields (around 30-35%) compared to chemical synthesis (70-85%), which has limited their adoption for large-scale industrial production.

Table 1: Comparison of TDB Synthesis Methodologies

ParameterChemical SynthesisEnzymatic Synthesis
YieldHigh (70–85%) Low (30–35%)
Purity>98% 92–95%
CostHigh (reagent-intensive) Moderate (potential for enzyme reuse)
Environmental ImpactHigh solvent waste Low solvent waste
ScalabilityIndustrial Lab-scale

Structure-Activity Relationship (SAR) Studies of Trehalose Diesters and Analogs

The biological activity of TDB and its analogs is highly dependent on their molecular structure. SAR studies have been pivotal in identifying the key structural features required for potent immune stimulation via the Mincle receptor. A critical finding is that trehalose diesters consistently demonstrate superior innate immune stimulating activity when compared to their monoester counterparts. nih.govfrontiersin.org

The length of the fatty acid (acyl) chains attached to the trehalose core is a crucial determinant of biological activity. frontiersin.orgresearchgate.net Research indicates that for unbranched, linear trehalose diesters (TDEs), longer acyl chains are necessary for robust activation of macrophages. researchgate.net

Murine Systems: In studies using mouse cells, TDEs with acyl chains between 20 and 26 carbons were found to be necessary for activity. frontiersin.orgresearchgate.net Specifically, trehalose esters with C20:0 (arachidate), C22:0 (behenate), and C26:0 (cerotate) chains showed strong activation of mouse macrophages. nih.gov The C22 chain, found in TDB, often results in optimal activity in these systems. researchgate.net

Human Systems and Branched Esters: Interestingly, SAR studies reveal species-specific differences. While longer chains are favored in mice, a study using a library of synthetic α-branched trehalose diester compounds (αTDEs) found that in human cells, an optimal chain length for maximal immune stimulation is between 5 and 14 carbons. frontiersin.org In the same study, the murine Mincle receptor was more promiscuous, responding robustly to branched TDEs with chain lengths of 10–22 carbons. frontiersin.org

Table 2: Research Findings on Acyl Chain Length and Biological Activity

Compound TypeAcyl Chain Length (Number of Carbons)System StudiedKey FindingReference
Linear Trehalose Diesters (TDEs)C2-C20Murine MacrophagesLonger-chain lipids are more active for cytokine induction. frontiersin.orgresearchgate.net
Linear Trehalose Diesters (TDEs)C20, C22, C26Murine MacrophagesStrong activation observed with these chain lengths. nih.gov
α-Branched Trehalose Diesters (αTDEs)C10-C22Murine CellsRobust response observed in this range. frontiersin.org
α-Branched Trehalose Diesters (αTDEs)C5-C14Human Cells (THP-1, PBMCs)Optimal chain length for maximal immune stimulation. frontiersin.org
α-Branched Trehalose Diesters (αTDEs)C1-C4 and C15-C22Human Cells (THP-1)Found to be inactive for inducing TNFα. frontiersin.org

Altering the core trehalose sugar or the linkage to the acyl chains provides another avenue to modulate biological activity and improve physicochemical properties.

Aryl Trehalose Analogs: Inspired by the natural Mincle ligand Brartemicin, which features benzoate (B1203000) groups, researchers have synthesized aryl trehalose derivatives. mdpi.com These compounds replace the simple ester linkage with an aryl group, which has been shown to interact favorably with a hydrophobic groove in the Mincle receptor. mdpi.com Systematic evaluation of aryl trehalose analogs with varying alkoxy lipid lengths has led to the generation of adjuvant candidates with dramatically improved potency compared to TDB. mdpi.comresearchgate.net

Introduction of Polar Groups and Spacers: To improve solubility and explore the Mincle binding pocket, modifications have been made to the lipid chains themselves or the linkage to the trehalose core. nih.govnih.gov

One study synthesized TDB analogs containing a polar functional group (e.g., hydroxyl) in the middle of the fatty acid moieties. These derivatives exhibited signaling activity comparable or superior to TDB, suggesting that the Mincle receptor can tolerate polar groups at specific positions within the lipid chain. nih.gov A key advantage of this modification was improved solubility in polar solvents. nih.govbohrium.com

Another approach involved inserting a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the trehalose headgroup and the acyl chains. nih.gov However, this modification was found to reduce both Mincle-binding and subsequent macrophage activation, suggesting that the distance and orientation between the sugar and the lipids are finely tuned for optimal activity. nih.gov

Influence of Acyl Chain Length on Biological Activity

Stereochemical Considerations in Trehalose Lipid Design

The three-dimensional arrangement of atoms (stereochemistry) in both the trehalose sugar and the attached lipid chains can significantly influence biological activity.

Trehalose Core: The α,α-1,1-glycosidic linkage between the two glucose units in trehalose is a defining stereochemical feature. This specific linkage is critical for recognition by the Mincle receptor. nih.govresearchgate.net

Lipid Chains: The stereochemistry of the lipid portion has also been shown to be important. While TDB contains simple, non-chiral behenic acid chains, studies on related, more complex trehalose glycolipids like trehalose dicorynomycolate (TDCM) have shown that the stereochemistry of the chiral centers in the lipid chains is crucial for activity. doi.orgwgtn.ac.nz Modifications to the stereochemistry of the mycolic acid structure in TDM analogs were also found to affect Mincle agonist activity. doi.org This highlights that the precise 3D presentation of the lipid chains is a key factor in the productive engagement of the Mincle receptor.

Immunomodulatory Mechanisms and Cellular Interactions of Trehalose 6,6 Dibehenate

Macrophage Inducible C-type Lectin (Mincle) as the Primary Receptor

The primary receptor for TDB is the Macrophage Inducible C-type Lectin (Mincle), a key pattern recognition receptor expressed on myeloid cells. invivogen.comnih.govnih.gov Mincle directly recognizes the trehalose (B1683222) core and one of the acyl chains of TDB. pnas.org This recognition is crucial for initiating the innate immune response to this glycolipid. nih.gov Studies have shown that genetic ablation of Mincle completely abrogates the response of macrophages to TDB, highlighting its non-redundant role. nih.gov Furthermore, a recombinant Mincle-Fc fusion protein has been shown to directly and specifically bind to TDB. aai.orgnih.gov While another C-type lectin, Mcl (Macrophage C-type lectin), can also bind to TDM and form heterodimers with Mincle, studies with human cells suggest that Mincle is sufficient to confer responsiveness to TDB. aai.org

Mincle-FcRγ Interaction and Downstream Signaling Pathways

Upon binding TDB, Mincle does not possess its own intrinsic signaling motif. Instead, it associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, the Fc receptor common γ-chain (FcRγ). aai.orgplos.orgnih.govnih.gov This interaction is fundamental for the transduction of the activation signal across the cell membrane. nih.govnih.gov The association of Mincle with FcRγ initiates a signaling cascade that is essential for the activation of antigen-presenting cells (APCs) and the subsequent adjuvant activity of TDB. plos.orgnih.gov The requirement for FcRγ has been demonstrated in studies where its absence leads to impaired macrophage activation and a loss of the Th17 adjuvant effect of TDB. nih.gov

Role of Syk and CARD9 in Signal Transduction

The engagement of the Mincle-FcRγ complex by TDB leads to the recruitment and activation of the spleen tyrosine kinase (Syk). aai.orgplos.orgnih.govnih.gov Syk, in turn, activates a downstream signaling complex involving the Caspase Recruitment Domain-containing protein 9 (CARD9). aai.orgplos.orgnih.govnih.gov The CARD9-Bcl10-Malt1 signalosome is then formed, which is critical for the activation of the transcription factor NF-κB. aai.org This Syk-CARD9 signaling axis is a central pathway for the innate immune activation induced by TDB. aai.orgrupress.org Genetic or pharmacological inhibition of Syk or CARD9 has been shown to abolish the production of pro-inflammatory cytokines and nitric oxide by macrophages in response to TDB. aai.orgrupress.org This pathway is conserved between mice and humans and is responsible for the induction of a specific gene expression program distinct from that of Toll-like receptor (TLR) ligands. aai.orgrupress.org

Activation of Inflammasome Pathways

In addition to the Mincle-Syk-CARD9 pathway, TDB also activates inflammasome pathways, which are critical for the processing and secretion of pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β). plos.orgnih.gov

Nlrp3 Inflammasome Activation

Research has demonstrated that TDB activates the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. plos.orgebi.ac.uk The activation of the NLRP3 inflammasome by TDB is dependent on the previously mentioned CARD9 signaling pathway. Phagocytosis of TDB appears to be a prerequisite for inflammasome activation. plos.org This activation leads to the assembly of the inflammasome complex, which includes NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. plos.orgfrontiersin.org

Caspase Activity and Interleukin-1β (IL-1β) Secretion

The assembly of the NLRP3 inflammasome leads to the activation of caspase-1. plos.orgnih.govnih.gov Activated caspase-1 is a cysteine protease that cleaves pro-IL-1β into its mature, biologically active form. frontiersin.orgdergipark.org.tr The secretion of mature IL-1β is a key event in the inflammatory response induced by TDB. plos.orgnih.govnih.gov Studies have shown that IL-1β secretion from bone marrow-derived dendritic cells stimulated with TDB is dependent on caspase-1, NLRP3, and ASC. plos.org This IL-1β production contributes significantly to the Th1 and Th17 polarizing capacity of TDB as an adjuvant. aai.org

MyD88-Dependent Signaling in Adjuvant Activity

While the initial activation of antigen-presenting cells by TDB in vitro is primarily dependent on the Mincle-Syk-CARD9 pathway and is independent of Myeloid differentiation primary response 88 (MyD88), the in vivo adjuvant activity of TDB exhibits a dependency on MyD88 signaling. plos.orgnih.gov MyD88 is a critical adaptor protein for most Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family. nih.gov

Studies have shown that MyD88-deficient mice fail to mount effective Th1 and Th17 responses when immunized with an antigen and TDB. plos.orgnih.gov This requirement for MyD88 is not due to direct TLR activation by TDB, but rather is downstream of the initial Mincle-mediated events. plos.orgnih.gov The current model suggests that TDB-induced, Mincle-dependent production of IL-1β creates a pro-inflammatory environment. nih.govnih.gov This IL-1β then signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to amplify the inflammatory response and drive the differentiation of T cells towards Th1 and Th17 lineages. plos.orgnih.govnih.gov Interestingly, while the IL-17 response is impaired in ASC-deficient mice, the IFNγ response remains intact, suggesting a partial independence of TDB's full adjuvant effect from complete inflammasome activation. plos.orgnih.gov

Table of Research Findings on Trehalose-6,6'-dibehenate (TDB) Signaling Pathways

Signaling ComponentRole in TDB ResponseKey FindingsReferences
Mincle (CLEC4E)Primary receptor for TDBDirectly binds TDB; essential for macrophage activation and adjuvant activity. aai.orginvivogen.comnih.govnih.gov
FcRγAdaptor protein for MincleAssociates with Mincle to initiate downstream signaling; required for macrophage activation and Th17 adjuvanticity. aai.orgplos.orgnih.govnih.gov
SykDownstream kinaseRecruited to the Mincle-FcRγ complex; essential for CARD9 activation and subsequent inflammatory responses. aai.orgplos.orgnih.govnih.gov
CARD9Signaling adaptorForms a complex with Bcl10 and Malt1 to activate NF-κB; crucial for cytokine production and in vivo adjuvant effects. aai.orgplos.orgnih.govnih.gov
NLRP3 InflammasomeCytokine processing platformActivated by TDB in a CARD9-dependent manner, leading to caspase-1 activation. plos.orgpnas.orgnih.gov
Caspase-1ProteaseActivated by the NLRP3 inflammasome; cleaves pro-IL-1β into its mature form. plos.orgnih.govnih.gov
IL-1βPro-inflammatory cytokineSecreted upon TDB stimulation; crucial for driving Th1/Th17 immune responses. aai.orgplos.orgnih.govnih.gov
MyD88Adaptor proteinRequired for the in vivo adjuvant activity of TDB, likely acting downstream of IL-1R signaling. plos.orgnih.govnih.gov

Modulation of Immune Cell Phenotypes and Functions

Trehalose-6,6'-dibehenate (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), an immunostimulatory component found in the cell wall of Mycobacterium tuberculosis. invivogen.com TDB functions as a potent immunomodulator by influencing the phenotype and function of various immune cells, particularly antigen-presenting cells.

A fundamental requirement for an effective adjuvant is the ability to activate antigen-presenting cells (APCs), such as macrophages and dendritic cells. plos.org Trehalose-6,6'-dibehenate accomplishes this primarily through its interaction with the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin). invivogen.comnih.gov Upon binding TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). nih.gov This interaction initiates an intracellular signaling cascade through the spleen tyrosine kinase (Syk). nih.gov

The activation of Syk leads to the formation and activation of the CARD9-Bcl10-Malt1 signaling complex. openrheumatologyjournal.com This complex is crucial for activating the NF-κB pathway, which results in the transcription and subsequent production of various pro-inflammatory cytokines and chemokines, thereby promoting a robust immune response. Studies on human monocytes, macrophages, and monocyte-derived dendritic cells have shown that TDB treatment can upregulate cell surface markers associated with antigen presentation, such as CD86. wiley.com This activation of APCs is a critical step for directing the differentiation of T helper (Th) cells and shaping the nature of the adaptive immune response. plos.org

TDB has been shown to drive the polarization of macrophages towards a pro-inflammatory, or M1-like, phenotype. nih.gov This is in contrast to the anti-inflammatory, or M2-like, phenotype. The M1 phenotype is critical for host defense against intracellular pathogens. Research using the natural analogue TDM demonstrates that it is a major driver of the early M1-like macrophage response. nih.gov

Studies on murine models have shown that administration of TDM leads to the accumulation of macrophages expressing high levels of M1-like surface markers, while the expression of M2-like markers remains low. nih.govnih.gov Specifically, TDB treatment on certain macrophage populations upregulates M1 markers while downregulating M2 markers. researchgate.net This polarization is associated with the activation of the Syk kinase pathway. researchgate.net The co-administration of TDB with monosodium urate (MSU) crystals has been observed to decrease cell surface markers associated with a pro-tumorigenic phenotype, such as CD115, on human APCs. wiley.com

Table 1: Effect of TDB on Macrophage Phenotypic Markers This table summarizes the observed changes in the expression of key surface markers on macrophages following stimulation with TDB or its natural analogue, TDM.

MarkerPhenotype AssociationObserved Effect of TDB/TDMSource(s)
CD38 M1-like (Pro-inflammatory)Upregulated nih.govnih.gov
CD86 M1-like (Pro-inflammatory)Upregulated wiley.comnih.govnih.gov
CD115 M2-like / Pro-tumorigenicDownregulated wiley.comresearchgate.net
CD206 M2-like (Anti-inflammatory)Low to no expression detected / Downregulated nih.govnih.govresearchgate.net

Antigen-Presenting Cell (APC) Activation

Cytokine and Chemokine Induction Profiles

The activation of APCs by Trehalose-6,6'-dibehenate leads to the production of a distinct profile of cytokines and chemokines that are instrumental in directing the adaptive immune response, particularly towards Th1 and Th17 pathways.

TDB is a potent inducer of Th1 immune responses, which are crucial for immunity against intracellular pathogens. plos.orgmedchemexpress.com The activation of APCs via the Mincle pathway leads to the production of key Th1-polarizing cytokines. openrheumatologyjournal.com In vitro studies using peritoneal macrophages demonstrated that TDB's natural analogue, TDM, induced the production of IL-12 and Tumor Necrosis Factor-alpha (TNF-α). tum.de Similarly, studies in mice have shown that administration of TDM results in the production of pro-inflammatory cytokines including TNF-α and IL-12p40 in lung tissue. nih.gov

Vaccination studies in mice using TDB as an adjuvant have confirmed its ability to induce a strong, specific Th1-type immune response, characterized by the significant production of Interferon-gamma (IFN-γ). medchemexpress.com The pro-inflammatory cytokine IL-12, produced by activated APCs, is essential for stimulating IFN-γ production by T cells and Natural Killer (NK) cells, thereby driving the Th1 response. tum.de The induction of these cytokines is a hallmark of TDB's adjuvant activity. plos.orgmedchemexpress.com

In addition to its powerful Th1-inducing capabilities, TDB also promotes a strong Th17 immune response. plos.orgnih.gov The combination of Th1 and Th17 responses is considered important for vaccine-induced protection against certain infectious diseases like tuberculosis. nih.gov The signaling pathway initiated by TDB binding to Mincle ultimately leads to the production of cytokines that support the differentiation of Th17 cells. openrheumatologyjournal.com

Studies have consistently shown that immunization with TDB as an adjuvant leads to the induction of IL-17. plos.orgnih.gov The development of this Th1/Th17 response has been shown to be dependent on IL-1 receptor (IL-1R) signaling. plos.org Specifically, TDB triggers Mincle-dependent IL-1 production, which in turn induces MyD88-dependent Th1 and Th17 responses. plos.org This dual-response profile makes TDB a versatile adjuvant for subunit vaccines.

Beyond the signature cytokines of Th1 and Th17 responses, TDB stimulation also induces the secretion of other important inflammatory mediators. Gene expression analysis has revealed that TDB strongly induces the expression of pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). tum.de The production of IL-1β is dependent on the activation of the NLRP3 inflammasome. medchemexpress.com

Studies involving peripheral blood mononuclear cells (PBMCs) have shown that TDB stimulation leads to the secretion of IL-6 and TNF-α. openrheumatologyjournal.com In patients with Takayasu Arteritis, TDB stimulation resulted in significantly higher secretion of IL-6 compared to healthy controls. openrheumatologyjournal.com Furthermore, IL-6 and Interleukin-8 (IL-8) are recognized as early inflammatory mediators that are expressed and secreted by PBMCs upon TDB stimulation. openrheumatologyjournal.com

Table 2: Key Cytokines Induced by Trehalose-6,6'-dibehenate (TDB) This table provides a summary of the primary cytokines and their associated immune responses stimulated by TDB.

CytokineAssociated Immune ResponseKey FunctionSource(s)
IFN-γ Th1Macrophage activation, cellular immunity plos.orgopenrheumatologyjournal.commedchemexpress.com
IL-12 Th1Promotes Th1 differentiation, IFN-γ production nih.govtum.de
TNF-α Th1 / General InflammationPro-inflammatory, APC activation openrheumatologyjournal.comnih.govtum.de
IL-17 Th17Neutrophil recruitment, inflammation plos.orgnih.govopenrheumatologyjournal.com
IL-1β Inflammasome / Th17Pro-inflammatory, promotes Th17 response researchgate.netmedchemexpress.comtum.de
IL-6 General Inflammation / Th17Pro-inflammatory, acute phase response openrheumatologyjournal.comnih.govresearchgate.nettum.de
IL-8 General InflammationChemoattractant for neutrophils openrheumatologyjournal.com

Trehalose 6,6 Dibehenate As a Vaccine Adjuvant

Enhancing Cellular and Humoral Immune Responses

Trehalose-6,6'-dibehenate (TDB) is a synthetic, non-toxic analog of trehalose-6,6'-dimycolate (TDM), an immunostimulatory component found in the cell wall of Mycobacterium tuberculosis. invivogen.comcreative-diagnostics.cominvivogen.com TDB functions as a potent vaccine adjuvant by activating the innate immune system, which in turn directs the development of robust and specific adaptive immune responses. invivogen.comnih.gov Its primary mechanism involves binding to the C-type lectin receptor Mincle on antigen-presenting cells (APCs), such as macrophages and dendritic cells. creative-diagnostics.cominvivogen.comnih.gov This interaction initiates an intracellular signaling cascade through the Syk-CARD9 pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. creative-diagnostics.complos.org

When formulated into adjuvant systems, particularly cationic liposomes with dimethyldioctadecylammonium (B77308) (DDA), TDB has been shown to significantly enhance both cellular and humoral immunity against co-administered antigens. invivogen.comcreative-diagnostics.comnih.gov This combination, often referred to as CAF01, is noted for its ability to induce strong, long-lasting T-helper 1 (Th1) and Th17 cell responses. plos.orgtandfonline.com The Th1 response is characterized by the production of interferon-gamma (IFN-γ), which is crucial for immunity against intracellular pathogens, while the Th17 response, involving interleukin-17 (IL-17), also plays a key role in protection. plos.orgtandfonline.comnih.gov

The adjuvant activity of TDB is also dependent on the MyD88 signaling pathway, which is essential for the induction of Th1/Th17 responses through IL-1 receptor-mediated signals. plos.orgmedchemexpress.com In addition to promoting cell-mediated immunity (CMI), TDB-based adjuvants also boost humoral responses, leading to high titers of specific antibodies, particularly of the IgG2b isotype in murine models, which is indicative of a Th1-biased immune response. nih.govmedchemexpress.com The dual capacity to strongly stimulate both arms of the adaptive immune system makes TDB a versatile adjuvant for vaccines targeting a wide range of diseases. invivogen.comcreative-diagnostics.comkyforabio.com

Applications in Tuberculosis Vaccine Development

The development of a more effective vaccine against tuberculosis (TB) is a global health priority, as the current Bacillus Calmette-Guérin (BCG) vaccine has variable efficacy. nih.govtandfonline.com Trehalose-6,6'-dibehenate (TDB) has emerged as a leading adjuvant candidate in next-generation TB vaccines due to its ability to elicit the specific type of immune response required to control Mycobacterium tuberculosis infection. creative-diagnostics.comtandfonline.comrupress.org

Adjuvanticity with Recombinant Antigens (e.g., Ag85B-ESAT-6)

Subunit vaccines, which use specific recombinant antigens from a pathogen, are a promising strategy for TB vaccine development. nih.govrupress.org However, these antigens are often poorly immunogenic on their own and require a potent adjuvant like TDB to be effective. A well-studied TB subunit vaccine candidate consists of a fusion protein of the antigens Ag85B and ESAT-6 (also known as H1). plos.orgnih.govrupress.org

When formulated with TDB in a cationic liposome (B1194612) delivery system (DDA/TDB or CAF01), the Ag85B-ESAT-6 antigen induces a powerful and specific Th1-type immune response in preclinical models. nih.govmedchemexpress.comrupress.org This response is characterized by the robust production of IFN-γ by CD4+ T cells and the generation of high levels of IgG2b antibodies, both hallmarks of a protective Th1 response. nih.govmedchemexpress.com The adjuvant activity of TDB in this context has been shown to be critically dependent on the Mincle receptor and the CARD9 signaling pathway, which drives the necessary innate immune activation for a strong Th1 and Th17 response. plos.orgrupress.org Studies have demonstrated that vaccination with Ag85B-ESAT-6 adjuvanted with DDA/TDB can confer a level of protection against M. tuberculosis challenge comparable to that of the BCG vaccine in animal models. rupress.org

Combined Strategies with Bacillus Calmette-Guérin (BCG) Vaccine

Another strategy to improve TB vaccination is to boost the immunity induced by the existing BCG vaccine. tandfonline.comnih.gov Research has explored using TDB-adjuvanted subunit vaccines as a booster for BCG-primed individuals. Studies in murine models have shown that boosting a primary BCG vaccination with a subunit vaccine containing antigens like rRv0572c or a fusion protein (HspX, PPE44, and EsxV) formulated in a DDA/TDB-based liposomal adjuvant significantly enhances the protective immune response. tandfonline.comnih.gov

This "prime-boost" strategy leads to a greater Th1 response, with increased production of key cytokines such as IFN-γ and IL-12, compared to BCG alone. tandfonline.com Furthermore, formulating BCG itself with a DDA/TDB adjuvant (BCG+Adj) has been shown to be significantly more protective than BCG alone in mice challenged with aerosolized M. tuberculosis. nih.gov The enhanced protection conferred by this combined strategy was linked to a significant increase in IL-17A-expressing CD4+ T cells in the lungs, demonstrating that the DDA/TDB adjuvant augments the efficacy of BCG by increasing IL-17A expression. nih.gov

Broader Applications in Vaccine Development for Infectious Diseases

The potent immunostimulatory properties of Trehalose-6,6'-dibehenate (TDB) make it a versatile adjuvant candidate for a variety of infectious diseases beyond tuberculosis. invivogen.comcreative-diagnostics.comrupress.org Its ability to drive strong Th1 and Th17 responses is particularly valuable for vaccines against intracellular pathogens where cell-mediated immunity is paramount for clearance. plos.org

Chlamydia muridarum T-cell Antigens

Developing a vaccine for Chlamydia, a common sexually transmitted infection, represents a significant challenge that requires the identification of suitable T-cell antigens and an adjuvant capable of inducing a protective immune response. nih.govnih.gov Studies have evaluated TDB as part of the DDA/TDB liposomal adjuvant (CAF01) for delivering Chlamydia muridarum T-cell antigens in murine models. nih.govnih.govasm.org

When formulated with DDA/TDB, chlamydial protein antigens, such as PmpG-1, PmpE/F-2, and the major outer membrane protein (MOMP), induced a high degree of protective efficacy against genital tract infection. nih.govasm.org This protection correlated with the induction of strong IFN-γ and IL-17 responses. nih.gov Notably, the DDA/TDB formulation was superior to other adjuvants tested and was characterized by its ability to generate a high frequency of multifunctional CD4+ T cells that co-expressed both IFN-γ and tumor necrosis factor-alpha (TNF-α), as well as IFN-γ and IL-17. nih.govnih.gov These findings highlight the potential of TDB-based adjuvants in the development of an effective molecularly defined vaccine against Chlamydia. nih.gov

Preclinical Efficacy Studies in Animal Models

The efficacy of Trehalose-6,6'-dibehenate (TDB) as a vaccine adjuvant has been extensively validated in numerous preclinical studies using various animal models. These studies have consistently demonstrated the ability of TDB-containing formulations, most notably the cationic liposome CAF01 (DDA/TDB), to enhance antigen-specific immune responses and confer protection against challenge with live pathogens. invivogen.comnih.gov

In tuberculosis research, mice and guinea pigs vaccinated with subunit antigens like Ag85B-ESAT-6 or other fusion proteins combined with DDA/TDB showed significant reductions in bacterial load in the lungs and spleen following M. tuberculosis challenge. plos.orgtandfonline.comrupress.orgnih.gov The level of protection was often comparable to that provided by the BCG vaccine. rupress.org Similarly, prime-boost strategies in mice, where BCG priming was followed by a DDA/TDB-adjuvanted subunit vaccine, resulted in superior protection and enhanced Th1 and CD8+ T cell responses. tandfonline.comnih.gov

For other infectious agents, studies in mice demonstrated that a vaccine for Chlamydia muridarum using T-cell antigens formulated with DDA/TDB provided significant protection against genital infection, reducing bacterial shedding by several logs. nih.govnih.govasm.org In a ferret model of influenza, a commercially available trivalent inactivated vaccine (TIV) adjuvanted with CAF01 improved immunogenicity, promoted cell-mediated immunity, and enhanced protection against viral challenge, even allowing for a reduction in the vaccine dose. nih.gov

The table below summarizes key findings from selected preclinical studies.

Disease Model Antigen(s) Adjuvant Formulation Animal Model Key Findings Citation(s)
Tuberculosis Ag85B-ESAT-6 (H1)DDA/TDB (CAF01)MouseInduced robust Th1/Th17 responses; protection comparable to BCG. plos.orgrupress.org
Tuberculosis HspX, PPE44, EsxV Fusion ProteinDDA/TDB/CHOLMouse (BCG prime-boost)Enhanced Th1 response (IFN-γ, IL-12) and protection over BCG alone. tandfonline.com
Tuberculosis BCG VaccineDDA/TDBMouseIncreased protection against M. tuberculosis challenge; enhanced IL-17A expression. nih.gov
Chlamydia PmpG-1, PmpE/F-2, MOMPDDA/TDB (CAF01)MouseHigh degree of protective efficacy; induced IFN-γ/TNF-α and IFN-γ/IL-17 double-positive CD4+ T cells. nih.govasm.org
Influenza Trivalent Inactivated Vaccine (TIV)DDA/TDB (CAF01)FerretIncreased IgA/IgG; promoted cell-mediated immunity; enhanced protection and allowed dose-sparing. nih.gov

Compound and Protein Name Reference Table

NameType
Trehalose-6,6'-dibehenate (TDB)Glycolipid Adjuvant
Trehalose-6,6'-dimycolate (TDM) / Cord FactorGlycolipid
Dimethyldioctadecylammonium (DDA)Cationic Lipid
Ag85BM. tuberculosis Antigen
ESAT-6M. tuberculosis Antigen
H1Recombinant Fusion Protein (Ag85B-ESAT-6)
Bacillus Calmette-Guérin (BCG)Live Attenuated Vaccine
rRv0572cM. tuberculosis Recombinant Antigen
HspXM. tuberculosis Antigen
PPE44M. tuberculosis Antigen
EsxVM. tuberculosis Antigen
Chlamydia muridarumBacterium
PmpG (PmpG-1)Chlamydia T-cell Antigen
PmpF (PmpE/F-2)Chlamydia T-cell Antigen
RplFChlamydia T-cell Antigen
Major Outer Membrane Protein (MOMP)Chlamydia Antigen
Interferon-gamma (IFN-γ)Cytokine
Interleukin-12 (IL-12)Cytokine
Interleukin-17 (IL-17 / IL-17A)Cytokine
Tumor Necrosis Factor-alpha (TNF-α)Cytokine
Monophosphoryl lipid A (MPL)TLR4 Agonist
Cholesterol (CHOL)Lipid

Therapeutic Potentials and Biological Activities of Trehalose 6,6 Dibehenate

Anti-tumor Immune Response Modulation

TDB has demonstrated potential in cancer immunotherapy by modulating the tumor microenvironment to favor an anti-tumor response. wiley.com This is largely achieved by influencing the phenotype and function of tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment. wgtn.ac.nzresearchgate.net

Stimulation of M1-like Macrophages in Tumor Microenvironment

The tumor microenvironment often contains a prevalence of M2-like macrophages, which are generally considered immunosuppressive and promote tumor growth. wgtn.ac.nz TDB has been shown to stimulate a shift towards a pro-inflammatory, M1-like macrophage phenotype, which is associated with anti-tumor activity. wgtn.ac.nzresearchgate.netnih.gov

Furthermore, studies have shown that TDB can decrease cell surface markers associated with a pro-tumorigenic phenotype on human monocytes, macrophages, and monocyte-derived dendritic cells. wiley.com A notable reduction in the expression of CD115 (the receptor for M-CSF) was observed across these cell types following TDB treatment. wiley.com Concurrently, TDB treatment can upregulate the expression of co-stimulatory molecules like CD86, suggesting an enhanced antigen-presenting capability of these myeloid cells. wiley.com The co-administration of monosodium urate (MSU) crystals with TDB has been found to augment this inflammatory response, significantly enhancing IL-1β production by M1-like macrophages in a Mincle-dependent manner. wgtn.ac.nznih.govdigitalnz.org This enhanced IL-1β production is linked to the induction of pro-IL-1β expression by TDB. wgtn.ac.nznih.gov

Effects of Trehalose-6,6'-dibehenate (TDB) on Macrophage Phenotype and Function
Cell TypeTreatmentKey FindingMechanismReference
M1-like Macrophages (GM-CSF derived)TDBUpregulation of M1 markers; increased production of IL-1β, IL-6, TNF-α.Mincle-dependent activation of Syk kinase pathway. dntb.gov.ua, researchgate.net
M2-like Macrophages (M-CSF/IL-4 derived)TDBOverall downregulation of marker gene expression; little to no cytokine production.Lack of Syk kinase pathway activation. dntb.gov.ua, researchgate.net
Human Monocytes, Macrophages, Mo-DCsTDBDecreased expression of pro-tumorigenic marker CD115; increased expression of co-stimulatory molecule CD86.Not fully elucidated. wiley.com
M1-like Macrophages (GM-CSF derived)TDB + MSUSignificantly enhanced IL-1β production.Mincle-dependent induction of pro-IL-1β expression by TDB. wgtn.ac.nz, nih.gov

Anti-inflammatory Properties in Specific Disease Contexts

While TDB is a potent immune activator, it has also been reported to exhibit anti-inflammatory properties in certain pathological conditions, demonstrating the context-dependent nature of its immunomodulatory effects.

Inhibition of TLR4-Mediated Signaling in Inflammatory Bowel Disease

Trehalose-6,6'-dibehenate has shown potential therapeutic benefits in the context of inflammatory bowel disease (IBD). biosynth.com It is suggested to act as an anti-inflammatory agent by inhibiting Toll-like receptor 4 (TLR4)-mediated signaling pathways. biosynth.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines that are dependent on TLR4 activation. biosynth.com The successful use of a bio-stable aptamer against Mincle (AptMincleDRBL) to reduce disease activity in a mouse model of ulcerative colitis further points to the role of the Mincle pathway in intestinal inflammation. researchgate.net

Interference with HIV Infection and CD4+ T cell Function

Interestingly, the parent compound trehalose (B1683222) has been shown to inhibit Human Immunodeficiency Virus (HIV) infection in primary human macrophages and CD4+ T cells through two distinct mechanisms. nih.gov In CD4+ T cells, trehalose treatment leads to a dose-dependent decrease in HIV replication. nih.gov This is associated with a reduction in HIV entry into the cells. nih.gov Furthermore, trehalose induces autophagy in CD4+ T cells, which contributes to the inhibition of intracellular HIV replication. nih.gov TDB has also been noted to interfere with CD4+ T cell function and decrease the number of CD4+ cells in the gut, which may contribute to its effects in the context of HIV infection. biosynth.com

Granuloma Formation and Immunopathology

The natural analog of TDB, trehalose-6,6'-dimycolate (TDM), is a well-established driver of granuloma formation, a hallmark of tuberculosis pathology. nih.govnih.gov TDM promotes the initiation of these organized collections of immune cells and may play a role in the development of caseous necrosis within the granuloma. nih.govasm.org The recognition of TDM by the Mincle receptor is a critical event in this process. nih.govresearchgate.net

TDB, as a synthetic mimic of TDM, also possesses the ability to induce granulomatous responses. nih.gov The interaction between TDB and Mincle activates the Syk-Card9 signaling pathway, which is essential for the induction of a Th1/Th17 immune response, a key component of the anti-mycobacterial host defense and granuloma maintenance. nih.gov The deletion of any component of the Mincle-FcRγ-Card9 signaling pathway abrogates the ability of TDB to drive these cellular immune responses. nih.gov While granulomas are crucial for containing mycobacterial infection, their excessive formation and chronic inflammation can lead to significant tissue damage and immunopathology. nih.gov Therefore, the granuloma-inducing properties of TDB underscore its potent immunostimulatory capacity, which can be both beneficial for vaccine adjuvanticity and potentially detrimental if not properly controlled.

Summary of Research Findings on Trehalose-6,6'-dibehenate (TDB)
Area of ResearchKey FindingAssociated Molecules/PathwaysReference
Anti-tumor ImmunityStimulates M1-like macrophages and enhances anti-tumor cytokine production.Mincle, Syk, IL-1β, TNF-α, CD115, CD86 wiley.com, dntb.gov.ua, researchgate.net
Inflammatory Bowel DiseaseInhibits TLR4-mediated signaling, reducing pro-inflammatory cytokine production.TLR4 biosynth.com
HIV InfectionInterferes with CD4+ T cell function and reduces CD4+ cell counts in the gut.CD4+ T cells biosynth.com
Granuloma FormationInduces granulomatous responses through Mincle activation.Mincle, Syk-Card9, Th1/Th17 response nih.gov, nih.gov

Formulation and Delivery Systems Incorporating Trehalose 6,6 Dibehenate

Liposomal Formulations

TDB is a key component in the development of innovative liposomal formulations, moving beyond traditional phospholipid-based systems and offering enhanced stability and immunogenicity.

Dimethyldioctadecylammonium (B77308) (DDA)/Trehalose-6,6'-dibehenate (CAF01) Adjuvant System

The Cationic Adjuvant Formulation 01 (CAF01) is a well-characterized adjuvant system composed of the cationic lipid Dimethyldioctadecylammonium (DDA) and TDB. mdpi.comnih.govcrodapharma.com This two-component system acts synergistically, where DDA facilitates the delivery of antigens to antigen-presenting cells (APCs), and TDB provides a potent immunostimulatory signal. plos.orgmdpi.com

The incorporation of TDB into DDA liposomes is crucial for the adjuvant's efficacy. avantiresearch.com It has been demonstrated that this combination induces robust and long-lasting T-cell responses, particularly Th1 and Th17 types, which are critical for immunity against intracellular pathogens like Mycobacterium tuberculosis and Chlamydia trachomatis. mdpi.comnih.govasm.orgmedchemexpress.com The mechanism involves TDB acting as a ligand for the C-type lectin receptor Mincle on APCs, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govasm.orgcaymanchem.com

Research has shown that CAF01 promotes the formation of a depot at the injection site, leading to the prolonged release of antigens and recruitment of APCs. frontiersin.org This adjuvant system has been investigated in preclinical and clinical trials for vaccines against a range of diseases, including tuberculosis, chlamydia, HIV, and malaria. crodapharma.complos.orgplos.orgsemanticscholar.org

Table 1: Research Findings on DDA/TDB (CAF01) Adjuvant System

Research Focus Key Findings References
Immune Response Induces strong Th1/Th17 cellular and humoral immune responses. mdpi.comnih.govasm.orgmedchemexpress.com
Mechanism of Action TDB acts as a Mincle ligand, activating APCs. DDA serves as a delivery vehicle. nih.govplos.orgmdpi.comasm.orgcaymanchem.com
Antigen Delivery Forms a depot at the injection site for sustained antigen release. frontiersin.org

| Clinical Relevance | Investigated in trials for vaccines against tuberculosis, HIV, malaria, and chlamydia. | crodapharma.complos.orgplos.orgsemanticscholar.org |

Non-Phospholipid-Based Liposomes

TDB is integral to the formulation of non-phospholipid-based liposomes, particularly those utilizing the cationic lipid DDA. polysciences.comnih.gov These formulations offer an alternative to traditional phospholipid vesicles and have demonstrated significant potential as vaccine adjuvants. The combination of DDA and TDB creates stable, cationic liposomes that can effectively adsorb and deliver protein and peptide antigens. avantiresearch.comtandfonline.com

The development of these systems has shown that the inclusion of TDB not only enhances the immunological response but also contributes to the physical stability of the DDA-based liposomes. plos.orgtandfonline.com Studies have explored the physicochemical characteristics and immunopotentiating properties of these liposomes, demonstrating their ability to induce potent cellular immune responses. nih.govresearchgate.net

Impact of Trehalose-6,6'-dibehenate on Liposome (B1194612) Stability and Membrane Properties

The incorporation of TDB into liposomal bilayers has a profound impact on their stability and membrane characteristics. TDB increases the surface pressure of DDA monolayers, indicating strong interactions between the trehalose (B1683222) headgroup of TDB and water. nih.gov This interaction is crucial for the stability of the liposomes, particularly during processes like freeze-drying. nih.govnih.gov

The acyl chain length of trehalose diesters, including TDB, influences the phase transition and membrane packing of DDA liposomes. nih.gov For instance, analogues with shorter acyl chains can affect the homogeneity and stability of the lipid bilayer. nih.govresearchgate.net Specifically, trehalose-6,6'-distearate (TDS) has been shown to improve the packing of the lipid monolayer compared to other analogues, suggesting enhanced stability. nih.gov Furthermore, TDB has been shown to stabilize DDA liposomes, with formulations maintaining their particle size distribution for over a year and a half at 4°C. nih.govplos.org This stabilizing effect is a significant advantage for the development of commercially viable vaccine formulations. plos.orgtandfonline.com

Nanoparticle Formulations for Drug Delivery

The application of TDB extends to nanoparticle-based drug delivery systems, where it plays a dual role in enhancing drug encapsulation and ensuring the stability of the formulation.

Encapsulation of Hydrophilic Drugs

While direct studies focusing solely on TDB's role in encapsulating hydrophilic drugs are limited, its properties suggest a potential benefit. Liposomes and nanoparticles are often used to encapsulate hydrophilic molecules to protect them from degradation and improve their delivery. nih.gov The formation of stable vesicles, a process to which TDB contributes significantly, is a prerequisite for efficient drug encapsulation. tandfonline.com The enhanced stability provided by TDB to lipid-based nanocarriers could indirectly support the effective encapsulation and retention of hydrophilic therapeutic agents.

Role in Stabilizing Nanoparticle Membranes During Freeze-Drying

TDB plays a critical role in the cryoprotection of nanoparticle and liposomal formulations during freeze-drying (lyophilization). technochemical.comnih.govnih.gov This process, which removes water at low temperatures, can cause irreversible aggregation and fusion of nanoparticles if not properly controlled. mdpi.com

The presence of TDB in non-phospholipid-based liposomes, such as the DDA/TDB system, facilitates the protective effect of trehalose, a well-known cryoprotectant. nih.govnih.gov It is suggested that the trehalose headgroups of TDB at the liposome surface interact with free trehalose molecules through hydrogen bonding, effectively creating a protective layer around the nanoparticles. nih.gov This prevents the nanoparticles from fusing upon rehydration and preserves their size and structural integrity. nih.gov This cryoprotective property is essential for the development of stable, long-shelf-life pharmaceutical products. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Trehalose-6,6'-dibehenate TDB
Dimethyldioctadecylammonium DDA
Trehalose-6,6'-distearate TDS
Cholesterol CHOL
Dioleoyl-trimethylammonium-propane DOTAP
Poly(lactic-co-glycolic acid) PLGA
Monophosphoryl lipid A MPLA
Bovine Serum Albumin BSA
Ovalbumin OVA
Trehalose -
Sucrose -
Glucose -
Glycerol -

Optimization of Physicochemical Properties of Formulations

Detailed research has focused on liposomal adjuvants composed of the cationic lipid dimethyldioctadecylammonium (DDA) combined with TDB. tandfonline.comresearchgate.net While DDA liposomes are effective adjuvants, they are known to be physically unstable. tandfonline.com The inclusion of TDB has been shown to effectively stabilize DDA liposomes, preventing degradation or fusion of the vesicles over time, even during storage at 4°C and 25°C. tandfonline.comresearchgate.net This stabilization is crucial for maintaining the critical quality attributes of a vaccine or drug delivery system from production through to application. nih.govresearchgate.net

Detailed Research Findings

Studies have systematically investigated how TDB and its synthetic analogues, known as trehalose 6,6'-diesters (TDX) with varying acyl chain lengths, influence the physicochemical characteristics of DDA-based liposomes. nih.govresearchgate.net These analogues include derivatives with arachidate (B1238690) (A), stearate (B1226849) (S), palmitate (P), myristate (Myr), and laurate (L) chains. nih.govresearchgate.net

The incorporation of these TDX analogues into DDA liposomes was found to have a notable impact on the polydispersity index (PDI), a measure of the heterogeneity of particle sizes in a mixture. The inclusion of TDA, TDS, TDP, and TDMyr at 11 mol% significantly decreased the PDI, indicating a more uniform and homogenous particle size distribution. researchgate.net However, the initial particle size and the surface charge (zeta potential) of the liposomes remained largely unaffected by the inclusion of most TDB analogues. researchgate.net The exception was the analogue with the shortest acyl chain, TDL, which was found to decrease the long-term colloidal stability of the formulation. researchgate.net

Table 1: Physicochemical Properties of DDA Liposomes Incorporating Various Trehalose-6,6'-diester (TDX) Analogues. nih.govresearchgate.net
FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Long-Term Colloidal Stability
DDA Only~400-500Higher~ +50 to +60Less Stable
DDA/TDB (Behenate)UnaffectedDecreasedUnaffectedImproved
DDA/TDA (Arachidate)UnaffectedSignificantly DecreasedUnaffectedImproved
DDA/TDS (Stearate)UnaffectedSignificantly DecreasedUnaffectedMost Favorable
DDA/TDP (Palmitate)UnaffectedSignificantly DecreasedUnaffectedImproved
DDA/TDMyr (Myristate)UnaffectedSignificantly DecreasedUnaffectedNot specified
DDA/TDL (Laurate)UnaffectedNot specifiedUnaffectedDecreased

Further biophysical characterization using differential scanning calorimetry (DSC) and the Langmuir-Blodgett monolayer technique has provided deeper insights into how TDB modifies the lipid bilayer. researchgate.netresearchgate.netnih.gov DSC studies confirmed that TDB is successfully incorporated into the DDA liposome bilayers, influencing their gel-fluid phase transition. researchgate.net The length of the fatty acid chains on the TDX analogues affects this phase transition, with studies indicating a more homogeneous distribution of lipids within the bilayer for DDA/TDP and DDA/TDS liposomes. researchgate.net

Langmuir monolayer studies revealed that the incorporation of TDS (Trehalose-6,6'-distearate) particularly improved the packing of the lipid monolayer compared to other analogues, suggesting it confers the most favorable stability. nih.govresearchgate.net Research also shows that the presence of TDB at the water-lipid interface significantly increases the surface pressure compared to a monolayer of pure DDA. nih.gov This indicates that the attractive forces between the trehalose head group of TDB and water are greater than those between the quaternary ammonium (B1175870) head group of DDA and water. nih.gov

Table 2: Effect of TDB on the Surface Pressure of DDA Monolayers. nih.gov
Monolayer CompositionSurface Pressure in Compressed State (mN/m)
Pure DDA~ 47
High Concentration of TDB~ 67
DDA with small amounts of TDB + free TrehaloseIncreased
Pure DDA + free TrehaloseNot Observed

This strong interaction between the trehalose head group of TDB and water is fundamental to another key function: its role as a cryo- and lyoprotectant during freeze-drying. polysciences.comnih.gov TDB is required for the stabilizing effect of free trehalose, a well-known bioprotector. nih.gov The trehalose head groups of TDB present at the liposome surface are presumed to associate with free trehalose molecules via hydrogen bonding. nih.gov This action facilitates cryo-/lyoprotection by ensuring direct interaction between the protective sugar and the liposome surface, thereby preserving the formulation's integrity during the stresses of freeze-drying and rehydration. polysciences.comnih.gov

Advanced Research Methodologies and Future Directions

In Vitro Cell-Based Assays for Immunological Response Assessment

The immunological activity of Trehalose-6,6'-dibehenate (TDB) is primarily investigated through its interaction with the C-type lectin receptor, Mincle. invivogen.comnih.gov This interaction triggers a signaling cascade that leads to the activation of innate immune cells and the subsequent shaping of the adaptive immune response. invivogen.comnih.gov A variety of in vitro cell-based assays are instrumental in characterizing these immunological responses.

Primary Immune Cell Culture Systems (e.g., BMDCs, PBMCs, Macrophages, Splenocytes)

While reporter cell lines are useful for initial screening, primary immune cells provide a more physiologically relevant model for studying the effects of TDB. These cells are isolated directly from living tissues and retain many of their natural functions.

Bone Marrow-Derived Dendritic Cells (BMDCs) are a cornerstone for in vitro immunological studies of TDB. Stimulation of murine BMDCs with TDB has been shown to induce the secretion of pro-inflammatory cytokines, most notably IL-1β. medchemexpress.comresearchgate.net This IL-1β secretion is dependent on the activation of the NLRP3 inflammasome and caspase-1. medchemexpress.comresearchgate.net Research has demonstrated that TDB provides both the priming signal and the inflammasome-activating signal required for this process. researchgate.net

Peripheral Blood Mononuclear Cells (PBMCs) , which include a mix of lymphocytes and monocytes from the blood, are frequently used in human studies. Research on human PBMCs has shown that TDB can induce the production of cytokines like IL-6, indicating its potential to drive a pro-Th17 response. researchgate.net

Macrophages , which are key phagocytic cells of the innate immune system, are also critical for studying TDB's effects. In vitro stimulation of murine bone marrow-derived macrophages (BMMs) with TDB leads to the production of nitric oxide (NO) and Granulocyte-colony stimulating factor (G-CSF) in a Mincle-dependent manner. caymanchem.com Studies comparing different types of macrophages have revealed nuanced responses; for instance, M-CSF-driven macrophages secrete higher levels of various chemokines and cytokines in response to TDM, while GM-CSF-driven macrophages respond similarly to both TDB and TDM. aai.org

Table 2: Effects of TDB on Primary Immune Cells

Cell Type Species Key Findings Cytokines/Mediators Measured Reference
Bone Marrow-Derived Dendritic Cells (BMDCs) Mouse Induces NLRP3 inflammasome-dependent IL-1β secretion. IL-1β, Caspase-1 medchemexpress.comresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs) Human Induces IL-6 production. IL-6 researchgate.net
Bone Marrow-Derived Macrophages (BMMs) Mouse Induces Mincle-dependent NO and G-CSF production. Nitric Oxide (NO), G-CSF caymanchem.com
Splenocytes Mouse Promotes a Th1-biased immune response post-immunization. IFN-γ, IL-5 medchemexpress.com

In Vivo Animal Models for Efficacy and Safety Profiling

A common experimental design involves immunizing mice with a specific antigen, such as the Mycobacterium tuberculosis fusion protein Ag85B-ESAT-6, formulated with a TDB-containing adjuvant, often in the form of cationic liposomes with dimethyldioctadecylammonium (B77308) (DDA). medchemexpress.comfrontiersin.org The resulting immune response is then analyzed. These studies consistently demonstrate that TDB potently induces Th1 and Th17 immune responses, which are crucial for protection against intracellular pathogens like M. tuberculosis. medchemexpress.comfrontiersin.org The hallmarks of this response include the production of high levels of IFN-γ and IL-17, as well as the generation of antigen-specific IgG2a and IgG2b antibodies. medchemexpress.comtandfonline.com

The adjuvant activity of TDB has been shown to be dependent on the MyD88 signaling pathway, which is critical for the function of many pattern recognition receptors. medchemexpress.com Furthermore, the in vivo inflammatory response to TDB, such as neutrophil recruitment, is significantly impaired in mice lacking the NLRP3 inflammasome, highlighting its importance in TDB's mechanism of action. medchemexpress.comresearchgate.net Transgenic mouse models have also been employed to dissect the roles of specific immune cell populations. For example, by using mice with a conditional knockout of the Mcl-1 gene in myeloid cells, which results in a lack of granulocytes, researchers have shown that neutrophils are not essential for the IFN-γ and IL-17 responses induced by TDB adjuvants. frontiersin.org

In a guinea pig model of M. tuberculosis infection, a vaccine containing TDB as an adjuvant, along with mycobacterial lipid antigens, demonstrated protective efficacy by reducing the bacterial load in the spleen and the number of lesions in both the lungs and spleen. caymanchem.com

Biophysical Techniques for Characterization of Lipid Interactions

The formulation of TDB, typically within liposomal structures, is critical to its stability and adjuvant function. Biophysical techniques are employed to understand the interactions between TDB and other lipid components in these formulations.

Langmuir Monolayer Technique

The Langmuir monolayer technique is a powerful tool for studying the behavior of lipids at an air-water interface, which mimics the surface of a liposome (B1194612). This technique involves compressing a monolayer of lipid molecules on a water subphase and measuring the resulting surface pressure.

Studies using this technique have revealed that incorporating TDB into a monolayer of DDA, a cationic lipid commonly used in TDB-based adjuvants, significantly increases the surface pressure at the compressed state. nih.gov This indicates that the attractive forces between the trehalose (B1683222) headgroup of TDB and water are stronger than those between the headgroup of DDA and water. nih.gov The addition of free trehalose to a mixed DDA/TDB monolayer further increases the surface pressure, an effect not seen with a pure DDA monolayer. nih.gov This suggests that the trehalose headgroups of TDB at the interface facilitate the association of free trehalose molecules to the liposome surface, likely through hydrogen bonding. nih.gov This interaction is believed to be crucial for the ability of trehalose to act as a cryoprotectant, preserving the stability of the liposomes during freeze-drying. nih.gov Further investigations have used this technique to assess how the acyl chain length of TDB analogues affects the packing and stability of the lipid monolayer. researchgate.net

Computational and Simulation Approaches

Computational methods are increasingly being used to complement experimental research on TDB. Molecular docking and computer simulations can provide insights into the molecular interactions between TDB and its receptor, Mincle. While specific published studies detailing extensive computational simulations of the TDB-Mincle interaction are not prevalent in the provided search results, the potential for these approaches is recognized. For instance, some research suggests that TDB may also interact with Toll-like receptor 2 (TLR2), a hypothesis that could be explored through molecular docking. Computational chemistry data, such as LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, are available and provide foundational information for building simulation models. chemscene.com These approaches hold promise for rationally designing novel TDB analogs with improved stability and enhanced immunological activity.

Molecular Docking and Dynamics Simulation

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interaction between TDB and its primary receptor, the Macrophage-Inducible C-type Lectin (Mincle). pnas.orgresearchgate.net These studies provide a visual and statistical understanding of how TDB binds to the carbohydrate recognition domain (CRD) of the Mincle receptor. researchgate.netmdpi.com

Docking studies have been employed to generate various possible binding positions (poses) of TDB within the Mincle receptor, identifying the poses with the lowest energy values as the most likely binding conformations. researchgate.net These simulations reveal key interactions between the trehalose headgroup and the behenate (B1239552) lipid chains of TDB with specific amino acid residues in the Mincle binding pocket. researchgate.netmdpi.com For instance, molecular docking of α,α-trehalose, the core sugar of TDB, into the human Mincle CRD helps to delineate the putative binding domain and interaction dynamics, which informs further studies on more complex derivatives. mdpi.com Similar computational experiments have also suggested that TDB may interact with Toll-like receptor 2 (TLR2).

Molecular dynamics simulations have been used to study the behavior of related glycolipids like Trehalose-6,6'-dimycolate (TDM) in hydrated bilayers, providing information on the average orientation and conformation of the trehalose moiety, which is relevant for understanding TDB's presentation in a membrane context. ebi.ac.uk

Computational MethodTarget ReceptorKey FindingsReference Index
Molecular Docking MincleIdentifies low-energy binding poses of TDB in the receptor's carbohydrate recognition domain. researchgate.net
Molecular Docking Human Mincle CRDDelineates the putative binding domain and interaction dynamics of the α,α-trehalose core. mdpi.com
Molecular Docking Toll-like receptor 2 (TLR2)Suggests potential interaction and a role in immune stimulation.
Molecular Dynamics MincleUsed in combination with chemical synthesis and biological evaluation to understand the molecular basis of glycolipid recognition. pnas.org

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through the analysis of structure-activity relationships (SAR), is crucial for rationally designing novel TDB analogs with enhanced potency and improved physicochemical properties. researchgate.netnih.gov SAR studies systematically modify the structure of TDB and correlate these changes with immunological activity, such as cytokine induction or receptor activation. researchgate.netnih.gov

These studies have revealed critical structural requirements for Mincle activation. For example, the presence of two acyl chains (diester) is superior for Mincle binding and macrophage activation compared to a single acyl chain (monoester). nih.gov The length and nature of these acyl chains also significantly influence activity. Symmetrical diesters with C18:0 (stearate) or C20:0 (arachidate) acyl chains have been shown to be potent Mincle binders and macrophage activators. nih.gov The development of novel trehalose derivatives, such as aryl amide-linked compounds and lipidated diaryl trehalose derivatives, has been guided by SAR, leading to agonists with improved activity over the parent TDB molecule. researchgate.net

Structural ModificationImpact on ActivityResearch FindingReference Index
Number of Acyl Chains Diesters (TDXs) are superior to monoesters (TMXs).TDXs show stronger Mincle binding and macrophage activation (G-CSF secretion, NO production). nih.gov
Acyl Chain Length Shorter, symmetric chains (e.g., C18, C20) are effective.Symmetrically shortened acyl chains in trehalose diesters strongly augment macrophage activation. nih.gov
Ester vs. Amide Linkage Aryl amide-linked trehalose compounds show improved activity.Demonstrated higher potency in cytokine production compared to TDB. researchgate.net
Core Structure Bi-aryl trehalose derivatives can be potent Mincle agonists.Showed dose-dependent, Mincle-selective stimulation in reporter cells. researchgate.net

Emerging Research Areas and Unexplored Therapeutic Avenues

The foundational understanding of TDB's mechanism of action has opened doors to new research areas, focusing on its use in combination therapies and the design of more sophisticated adjuvant systems.

Combination Therapies with Other Immunomodulators

The adjuvant activity of TDB can be significantly enhanced when combined with other immunomodulatory agents. medchemexpress.com A prominent example is its formulation with the cationic lipid dimethyldioctadecylammonium (DDA) into liposomal nanoparticles, known as CAF01. nih.govcreative-diagnostics.com This combination has been shown to potently augment both cellular (Th1/Th17) and humoral immune responses against vaccine antigens. medchemexpress.comcreative-diagnostics.com The DDA:TDB formulation has been evaluated in human clinical trials for various vaccine candidates. nih.gov

Research has also explored combining TDB with other types of immune stimulants. One study investigated the co-treatment of macrophages with TDB and monosodium urate (MSU), a known inflammasome activator. researchgate.net The results showed that this combination significantly enhanced the production of the pro-inflammatory cytokine IL-1β in a Mincle-dependent manner, suggesting a synergistic effect that could be harnessed for therapeutic benefit. researchgate.net

Combination AgentFormulation/ContextObserved Immunological EffectReference Index
Dimethyldioctadecylammonium (DDA) Cationic liposomes (CAF01)Strongly enhances Th1/Th17 cellular and humoral immune responses. nih.govmedchemexpress.comcreative-diagnostics.com
Monosodium Urate (MSU) Co-treatment of macrophagesSignificantly enhanced IL-1β production in a Mincle-dependent manner. researchgate.net

Advanced Adjuvant Design and Synthesis

Building on the structure-activity relationship data for TDB, researchers are actively designing and synthesizing the next generation of glycolipid adjuvants. pnas.orgresearchgate.net The goal is to create molecules with improved efficacy, better safety profiles, and more favorable physicochemical properties, such as increased aqueous solubility, which would simplify formulation. researchgate.net

This research has led to the development of novel synthetic analogs where the behenate fatty acids of TDB are replaced with other chemical groups. pnas.org For example, a library of lipidated diaryl trehalose derivatives was described to elicit Th17 cytokines through Mincle, with some compounds showing improved adjuvant activity over TDB. researchgate.net Another approach involves the synthesis of triazole-linked trehalolipids as Mincle agonists, which demonstrated strong, Mincle-dependent immune responses in vitro. acs.org The development of "Vizantin," a trehalose diester analog, emerged from SAR studies and showed potent immunostimulatory effects. researchgate.net These efforts represent a rational approach to adjuvant design, moving beyond TDB to create synthetic molecules tailored for specific immunological outcomes. pnas.orgnih.gov

Adjuvant/Analog NameStructural FeatureIntended Improvement/ActivityReference Index
Vizantin 6,6'-bis-O-(3-nonyldodecanoyl)-α,α'-trehalosePotent immunostimulator developed from SAR studies of TDCM. researchgate.net
Lipidated Diaryl Trehalose Derivatives Bi-aryl groups with lipid chains attached to trehalose.Elicit Th17 cytokines in a Mincle-dependent fashion with potentially improved activity over TDB. researchgate.net
Triazole Trehalolipids Triazole linkage replacing the ester bond.Act as Mincle agonists inducing Th1/Th17 immune responses. acs.org
Trehalose Diesters (TDXs) Symmetrically shortened acyl chains (C14-C20).Strong Th1/Th17-inducing adjuvants with activity dependent on acyl chain length. nih.gov

Conclusion

Synthesis of Current Knowledge on Trehalose-6,6'-dibehenate

Trehalose-6,6'-dibehenate (TDB) is a synthetic glycolipid that has been established as a significant immunostimulatory agent in vaccine research. It is a well-defined analogue of Trehalose-6,6'-dimycolate (TDM), the natural cord factor found in the cell wall of Mycobacterium tuberculosis. invivogen.comrupress.org TDB was developed as a less toxic and more stable alternative to TDM, replacing the complex mycolic acids with two saturated behenic acid (C22:0) chains esterified to the 6 and 6' positions of the trehalose (B1683222) sugar core. rupress.org

The primary mechanism of action for TDB is its function as a specific agonist for the macrophage-inducible C-type lectin receptor (Mincle). invivogen.comnih.gov The binding of TDB to Mincle initiates a critical downstream signaling cascade. invivogen.com This process involves the recruitment of the Fc receptor common γ-chain (FcRγ), which in turn activates spleen tyrosine kinase (Syk) and the CARD9-Bcl10-Malt1 signaling complex. rupress.orgaai.org Activation of this pathway culminates in the stimulation of the NF-κB transcription factor, leading to the production of pro-inflammatory cytokines and chemokines. invivogen.com Furthermore, research has shown that TDB activates the Nlrp3 inflammasome, inducing the secretion of IL-1β. medchemexpress.com This entire signaling process is crucial for the compound's potent adjuvant activity.

A key application of TDB is as a component in advanced adjuvant systems, most notably the Cationic Adjuvant Formulation 01 (CAF01). invivogen.complos.org In this system, TDB is combined with the cationic lipid Dimethyldioctadecylammonium (B77308) (DDA) to form liposomes. creative-diagnostics.comavantiresearch.com This formulation has demonstrated the ability to induce strong and sustained T-helper 1 (Th1) and Th17 cellular immune responses, which are vital for protection against intracellular pathogens. medchemexpress.complos.org The adjuvant effect of TDB has been shown to be dependent on both the Mincle-Syk-Card9 pathway and the MyD88 signaling adaptor protein, with IL-1 receptor signaling playing an essential role. medchemexpress.complos.org In addition to its immunological role, TDB enhances the physicochemical stability of these liposomal formulations, particularly by facilitating cryoprotection during freeze-drying processes. nih.govpolysciences.com

Remaining Challenges and Future Research Perspectives

Despite the significant progress in understanding and utilizing Trehalose-6,6'-dibehenate, several challenges and areas for future investigation remain. A primary challenge lies in its synthesis. Current chemical synthesis methods often involve multiple steps, including the protection and deprotection of hydroxyl groups, which can be complex and may not be environmentally sustainable. nih.gov Future research should focus on optimizing these processes and further exploring enzymatic synthesis routes, which could offer a more direct, efficient, and greener alternative for producing TDB and its analogues. daneshyari.comjove.comnih.gov

Another challenge is the compound's poor solubility in aqueous solutions, which necessitates its formulation in delivery systems like liposomes or organic solvents such as DMSO. avantiresearch.com While the CAF01 liposomal formulation is effective, further research into novel formulation strategies could enhance its versatility and application for different vaccine types and delivery routes. This includes exploring lipid-polymer hybrid nanoparticles and other advanced nanomedicine platforms to optimize antigen co-delivery and immune cell targeting. avantiresearch.com

The structure-activity relationship of trehalose esters is another promising research avenue. Studies comparing TDB with analogues containing different acyl chain lengths have shown that the length of the fatty acid chain influences both the physicochemical properties of the liposomal formulation and the resulting immune response. nih.govnih.gov A more systematic investigation into how variations in the acyl chains (length, saturation, branching) and modifications to the trehalose core affect Mincle binding affinity and downstream signaling could lead to the rational design of even more potent and precisely tailored adjuvants.

Finally, while TDB's efficacy as an adjuvant for tuberculosis vaccines is well-documented, its potential in other areas remains largely to be explored. invivogen.com Future research should broaden the scope of TDB application to vaccines against other challenging intracellular pathogens, as well as its potential role in cancer immunotherapy, where modulating tumor-associated macrophages and inducing strong cellular immunity is highly desirable. Understanding its interaction with other pattern recognition receptors and its potential synergistic effects with other adjuvants could unlock new therapeutic strategies.

Q & A

Q. What is the structural basis of TDB’s immunostimulatory activity, and how does it compare to mycobacterial cord factors like TDM?

TDB is a synthetic analog of trehalose-6,6'-dimycolate (TDM), a mycobacterial glycolipid. Its adjuvant activity stems from binding to the C-type lectin receptor Mincle (CLEC4E), activating Syk/CARD9 signaling pathways, which drive Th1/Th17 immune responses . Unlike TDM, TDB replaces mycolic acids with shorter, saturated behenic acid chains (C22:0), reducing toxicity while retaining immunogenicity . Methodological Insight: Compare cytokine profiles (e.g., TNF, IL-1β) in Mincle-knockout vs. wild-type murine macrophages after TDB/TDM stimulation .

Q. How does TDB enhance antigen stability in liposomal vaccine formulations?

TDB stabilizes cationic DDA liposomes by forming hydrogen bonds with trehalose, preventing aggregation during freeze-drying. This preserves antigen structural integrity (e.g., Ag85B or ESAT-6 in tuberculosis vaccines) . Experimental Design: Use fluorescence spectroscopy or circular dichroism to monitor antigen secondary structure changes post-adsorption to DDA/TDB liposomes .

Q. What are the critical physicochemical parameters for formulating TDB-containing liposomes?

Optimal liposome size (100–200 nm), zeta potential (+30–50 mV), and TDB:DDA molar ratio (1:5 to 1:10) are essential for colloidal stability and adjuvant efficacy . Methodology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) for size/morphology analysis; differential scanning calorimetry (DSC) to assess lipid-phase behavior .

Advanced Research Questions

Q. How do conflicting data on TDB’s role in NLRP3 inflammasome activation inform its adjuvant mechanism?

TDB induces NLRP3-dependent IL-1β secretion in bone marrow-derived macrophages (BMDMs) via CARD9, but conflicting studies report Mincle-independent pathways under high glycolipid concentrations . Resolution Strategy: Conduct dose-response studies and compare cytokine outputs in CARD9-/NLRP3-deficient models .

Q. What experimental approaches resolve discrepancies in TDB’s adsorption kinetics with protein antigens?

Antigen adsorption to DDA/TDB liposomes can cause partial protein denaturation, altering immunogenicity . Methodological Solutions: Use isothermal titration calorimetry (ITC) to quantify binding affinity and surface plasmon resonance (SPR) to monitor real-time adsorption kinetics .

Q. How can TDB’s structure-activity relationship guide the design of novel Mincle agonists?

Symmetrical diesters (e.g., TDXs with C18:0 or C20:0 acyl chains) outperform monoesters (TMXs) in Mincle binding and macrophage activation (NO, G-CSF). Data-Driven Design: Synthesize TDX analogs with systematic acyl chain variations; test via Mincle reporter cell assays and murine vaccination models .

Key Methodological Recommendations

  • For Receptor Binding Studies: Use Mincle-transfected HEK293 reporter cells to quantify TDB-induced NF-κB activation .
  • For In Vivo Testing: Employ murine TB challenge models (e.g., aerosolized M. tuberculosis) to evaluate DDA/TDB-adjuvanted vaccine protection .
  • For Stability Testing: Accelerated stability studies (40°C/75% RH) combined with antigenicity ELISAs .

Contradictions and Open Questions

  • Mincle vs. TLR Crosstalk: TDB’s adjuvant effect in TLR2/4-deficient models suggests Mincle dominance, but TLR synergy in human cells remains unresolved .
  • Species-Specific Responses: Murine macrophages show robust Syk phosphorylation post-TDB stimulation, but human monocyte responses are less characterized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.